5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid
Description
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid is a crystalline compound belonging to the family of nicotinic acid derivatives. It is known for its versatility and potency in various scientific research fields, including medicinal chemistry, drug discovery, and material science.
Properties
IUPAC Name |
5-[4-(dimethylcarbamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-17(2)14(19)10-5-3-9(4-6-10)12-8-16-13(18)7-11(12)15(20)21/h3-8H,1-2H3,(H,16,18)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQYIFGGBSDKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688063 | |
| Record name | 5-[4-(Dimethylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-50-3 | |
| Record name | 5-[4-(Dimethylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid and 2-hydroxyisonicotinic acid.
Coupling Reaction: The key step involves a coupling reaction between the boronic acid derivative and the isonicotinic acid derivative. This reaction is often catalyzed by palladium-based catalysts under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Drug Discovery: The compound serves as a lead compound or intermediate in the synthesis of potential drug candidates.
Material Science: It is utilized in the design and synthesis of novel materials with specific properties.
Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
- 4-(Dimethylcarbamoyl)benzeneboronic acid
- 4-Dimethylcarbamoylphenylboronic acid
Uniqueness
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various scientific research fields and its ability to undergo diverse chemical reactions make it a valuable compound for researchers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
